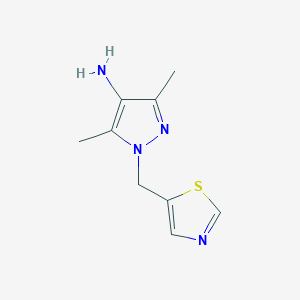

3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine

Description

3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, and a 1,3-thiazole moiety at the N1 position via a methylene linker.

Properties

Molecular Formula |

C9H12N4S |

|---|---|

Molecular Weight |

208.29 g/mol |

IUPAC Name |

3,5-dimethyl-1-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C9H12N4S/c1-6-9(10)7(2)13(12-6)4-8-3-11-5-14-8/h3,5H,4,10H2,1-2H3 |

InChI Key |

GOJXGSUVYJKQRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC2=CN=CS2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of a thiazole derivative to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: H₂O₂, KMnO₄

Reduction: NaBH₄, LiAlH₄

Substitution: Various halides and nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Tetrazole: The thiazole group in the target compound provides a sulfur atom, which may enhance lipophilicity and metal-binding capacity compared to the nitrogen-dense tetrazole in . Tetrazoles are known for metabolic stability in pharmaceuticals, whereas thiazoles often contribute to π-stacking interactions in biological targets .

- Bulkier Substituents : Compounds like 5g () incorporate aromatic sulfonyl and naphthyl groups, increasing molecular weight (>600 g/mol) and likely reducing solubility compared to the target compound’s thiazolylmethyl group.

Biological Activity

3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole and thiazole moieties are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent literature.

Synthesis

The synthesis of 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with thiazole derivatives. Various synthetic routes have been explored to optimize yields and purity. For instance, a one-pot synthesis method has been reported that combines the components in a solvent like ethanol or acetic acid under catalytic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, derivatives synthesized from 3,5-dimethylpyrazole exhibited significant cytotoxic effects against various cancer cell lines. In particular, compounds derived from this scaffold showed IC50 values comparable to standard chemotherapeutic agents like cisplatin.

Antimicrobial Activity

The biological evaluation of 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine has also included antimicrobial assays. Compounds with similar structures have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that pyrazole derivatives can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural features. The presence of electron-donating or withdrawing groups on the aromatic rings can significantly affect their potency and selectivity towards specific biological targets. For instance, substituents on the thiazole ring can modulate the interaction with target proteins involved in cancer progression or inflammation.

Case Studies

Several case studies have documented the efficacy of compounds related to 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine:

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various pyrazole derivatives on human carcinoma cell lines using MTT assays. The results indicated that certain modifications led to enhanced activity against resistant cancer cell lines.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of synthesized thiazole-pyrazole hybrids against clinical isolates of bacteria. The results demonstrated significant inhibitory effects compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.